

physical and chemical properties of (2,3-Dimethoxy-benzyl)-phenethyl-amine

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Compound of Interest		
Compound Name:	(2,3-Dimethoxy-benzyl)-phenethyl- amine	
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An In-Depth Technical Guide on (2,3-Dimethoxy-benzyl)-phenethyl-amine

This guide provides a detailed overview of the chemical and physical properties, synthesis, and known biological activities of (2,3-Dimethoxy-benzyl)-phenethyl-amine. The content is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and pathway visualizations.

Core Compound Properties

(2,3-Dimethoxy-benzyl)-phenethyl-amine is a substituted phenethylamine, a class of compounds known for their diverse pharmacological activities. The structure consists of a phenethylamine core with a 2,3-dimethoxybenzyl group attached to the amine. This N-benzyl substitution is a key structural feature known to significantly enhance the affinity and functional activity at certain serotonin receptors, particularly the 5-HT₂A subtype.

Data Presentation: Chemical and Physical Properties

While specific experimental data for (2,3-Dimethoxy-benzyl)-phenethyl-amine is not readily available in public literature, its core properties can be calculated. For comparative context, experimental data for the parent structures, Phenethylamine and N-Benzylphenethylamine, are provided.

Table 1: Properties of (2,3-Dimethoxy-benzyl)-phenethyl-amine



Property	Value	Source
IUPAC Name	N-(2,3-dimethoxybenzyl)-2- phenylethanamine	-
Molecular Formula	C17H21NO2	Calculated
Molecular Weight	271.35 g/mol	Calculated
Canonical SMILES	COC1=C(C=CC=C1)OC)CNC CC2=CC=CC=C2	Calculated

| InChl Key | Calculated from structure | Calculated |

Table 2: Comparative Physical Properties of Parent Compounds

Property	Phenethylamine	N-Benzylphenethylamine
CAS Number	64-04-0	3647-71-0[1][2]
Molecular Weight	121.18 g/mol	211.30 g/mol [1]
Physical State	Colorless liquid[3]	Solid[2]
Boiling Point	195 °C[3]	327-328 °C @ 750 mmHg[2]
Melting Point	-60 °C[3]	61-64 °C[2]
Density	0.964 g/mL (at 25 °C)[3]	1.007 g/mL (at 25 °C)[2]
Solubility	Soluble in water, ethanol, ether[3]	Not specified

 $| pKa | 9.83[3] | 9.36 \pm 0.19 (Predicted)[2] |$

Synthesis and Experimental Protocols

The primary method for synthesizing N-benzyl phenethylamines is through indirect reductive amination. This one-pot reaction involves the condensation of a primary amine (phenethylamine) with an aldehyde (2,3-dimethoxybenzaldehyde) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.



Experimental Protocol: Synthesis via Indirect Reductive Amination

This protocol is a standard procedure for the synthesis of N-benzyl phenethylamines[4].

Materials:

- · Phenethylamine hydrochloride
- 2,3-Dimethoxybenzaldehyde
- Triethylamine (Et₃N)
- Ethanol (EtOH), anhydrous
- Sodium borohydride (NaBH₄)
- Dichloromethane (CH₂Cl₂)
- Deionized water (H₂O)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Hydrochloric acid (HCl) in diethyl ether (for salt formation)

Procedure:

- Imine Formation:
 - In a round-bottom flask, suspend phenethylamine hydrochloride (1.0 mmol) and 2,3dimethoxybenzaldehyde (1.1 equiv) in anhydrous ethanol (10 mL).
 - Add triethylamine (1.0 equiv) to the suspension to liberate the free base of phenethylamine.
 - Stir the reaction mixture at room temperature. Monitor the formation of the imine intermediate using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 30 minutes to 3 hours.



· Reduction:

- Once imine formation is complete, add sodium borohydride (2.0 mmol) to the reaction mixture in portions to control any effervescence.
- Continue stirring for an additional 30 minutes at room temperature to ensure the complete reduction of the imine to the secondary amine.

Work-up and Extraction:

- Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
- Partition the resulting residue between dichloromethane (15 mL) and water (15 mL).
- Transfer the mixture to a separatory funnel, shake, and allow the layers to separate.
- Isolate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 15 mL).
- Combine all organic extracts.

Purification:

- Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a free base (typically an oil).
- Further purification can be achieved via column chromatography on silica gel if necessary.

Salt Formation (Optional):

- Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
- Slowly add a solution of HCl in diethyl ether while stirring until precipitation is complete.



 Collect the resulting hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Diagram 1: Synthesis workflow for (2,3-Dimethoxy-benzyl)-phenethyl-amine.

Biological Activity and Signaling Pathways

N-benzylphenethylamines are a class of potent hallucinogens that act as agonists at serotonin receptors.[5][6] The introduction of an N-benzyl group, particularly with methoxy substituents, can dramatically increase both the binding affinity and functional activity at the 5-HT₂A receptor compared to the parent phenethylamine compounds.[4]

Primary Target: Serotonin 5-HT₂A Receptor

The primary molecular target for **(2,3-Dimethoxy-benzyl)-phenethyl-amine** is the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR). Against binding to this receptor is believed to mediate the main psychoactive and potential therapeutic effects of this class of compounds.[6]

Mechanism of Action: As an agonist, the compound binds to and activates the 5-HT₂A receptor. This activation preferentially engages the $G\alpha q$ protein signaling pathway.[7][8] The affinity and efficacy can be modulated by the substitution pattern on the N-benzyl ring.[7] Virtual docking studies suggest that the N-benzyl moiety interacts with key phenylalanine residues (Phe339 and Phe340) within the receptor's binding pocket, contributing to the high potency observed in this class of ligands.[9]

Signaling Pathway: 5-HT₂A Receptor Gq Activation

- Receptor Binding: The ligand, **(2,3-Dimethoxy-benzyl)-phenethyl-amine**, binds to the extracellular domain of the 5-HT₂A receptor.
- G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric G-protein, Gq/11, by promoting the exchange of GDP for GTP on the Gαq subunit.
- PLC Activation: The activated Gαq subunit dissociates and activates the enzyme Phospholipase C (PLC).



- Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂), a
 membrane phospholipid, into two second messengers: inositol trisphosphate (IP₃) and
 diacylglycerol (DAG).
- Downstream Effects:
 - IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum,
 triggering the release of stored calcium (Ca²+) into the cytosol.
 - DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺,
 activates Protein Kinase C (PKC).
- Cellular Response: Activated PKC phosphorylates various intracellular proteins, leading to a
 cascade of downstream cellular responses, including modulation of neuronal excitability and
 gene expression. Research indicates that a threshold level of Gq activation is required to
 produce psychedelic-like effects.[7][10]

Diagram 2: The 5-HT₂A receptor Gq signaling pathway.

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